4-Chlorophenyl 2,2,2-trichloroethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 2,2,2-trichloroethyl sulfate is an organosulfur compound that features a chlorinated phenyl group and a trichloroethyl sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2,2,2-trichloroethyl sulfate typically involves the sulfation of 4-chlorophenol with 2,2,2-trichloroethyl chlorosulfate. The reaction is carried out in the presence of a base such as N,N-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the phenyl ring can produce a quinone derivative.
Scientific Research Applications
4-Chlorophenyl 2,2,2-trichloroethyl sulfate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2,2,2-trichloroethyl sulfate involves its interaction with nucleophiles, leading to the formation of substitution products. The trichloroethyl group acts as a leaving group, facilitating the nucleophilic attack. The phenyl ring can also participate in electron transfer reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chlorophenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of both a chlorinated phenyl group and a trichloroethyl sulfate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
653605-20-0 |
---|---|
Molecular Formula |
C8H6Cl4O4S |
Molecular Weight |
340.0 g/mol |
IUPAC Name |
(4-chlorophenyl) 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C8H6Cl4O4S/c9-6-1-3-7(4-2-6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2 |
InChI Key |
ORZZRJVBVDDZGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.